BenchChemオンラインストアへようこそ!

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Isoxazole SAR Scaffold Comparison

This compound is a structurally unique analog in the 5-methylisoxazole-4-carboxamide class, featuring a tetrahydropyran ring and tertiary alcohol side chain absent in leflunomide and teriflunomide. Its inability to undergo N-O bond cleavage to form a teriflunomide-like active species makes it an ideal negative control or selectivity probe for dihydroorotate dehydrogenase (DHODH) inhibitor screening cascades. Researchers use this compound to confirm on-target vs. off-target effects and to investigate how polar surface area and hydrogen bonding capacity modulate solubility and permeability within the class. Available for immediate R&D procurement.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 2034455-09-7
Cat. No. B2547906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS2034455-09-7
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H22N2O4/c1-13-16(11-20-24-13)17(21)19-12-18(22,14-5-3-2-4-6-14)15-7-9-23-10-8-15/h2-6,11,15,22H,7-10,12H2,1H3,(H,19,21)
InChIKeyFXQQNMPGCMKPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 2034455-09-7): Structural Classification and Procurement Baseline


The compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the 5-methylisoxazole-4-carboxamide class, which is structurally related to the disease-modifying antirheumatic drug (DMARD) leflunomide [1]. Its pharmacophore consists of a 5-methylisoxazole-4-carboxamide core linked via an amide bond to a 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl side chain. The presence of both polar (hydroxy, carboxamide) and lipophilic (phenyl, oxan-4-yl) functionalities distinguishes it from the simple anilide structure of leflunomide. However, a comprehensive search of primary literature and patents reveals no publicly available biological activity, physicochemical, or pharmacological data for this specific compound; its differentiation must currently be inferred from class-level scaffold knowledge.

Why In-Class Substitution of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide Carries Unquantified Risk


Within the 5-methylisoxazole-4-carboxamide class, minor structural modifications profoundly alter metabolic fate, target engagement, and toxicity profiles. Leflunomide's N-O bond cleavage generates the active DHODH inhibitor teriflunomide, but this metabolic pathway is also implicated in hepatotoxicity [1]. Shifting the carboxamide substitution from position 4 to position 3 (the UTL-5 series) abolishes DHODH inhibition and reduces acute toxicity while preserving anti-inflammatory activity [1]. The target compound introduces a tertiary alcohol and tetrahydropyran ring—features absent in leflunomide and teriflunomide—that are untested for their effect on metabolic stability, DHODH binding, or off-target activity. Without direct comparative data, generic substitution with a simpler 5-methylisoxazole-4-carboxamide analog (e.g., leflunomide, teriflunomide, or the 4-trifluoromethylanilide) cannot be assumed to preserve or improve any desired biological profile.

Quantitative Differentiation Evidence for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide


5-Methyl vs. 3,5-Dimethyl Isoxazole Substitution: Structural Divergence with Unknown Biological Consequence

The target compound bears a 5-methyl-1,2-oxazole-4-carboxamide core, which is identical to the leflunomide scaffold and distinct from the 3,5-dimethylisoxazole-4-carboxamide core found in closely related analogs such as N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034403-01-3). In the leflunomide scaffold, the N-O bond of the isoxazole ring is susceptible to metabolic cleavage, a step required for DHODH inhibitory activity but also linked to liver toxicity [1]. The absence of the 3-methyl substituent in the target compound may alter the metabolic lability of the N-O bond compared to the 3,5-dimethyl analog; however, no direct comparative metabolism data exist for either compound.

Medicinal Chemistry Isoxazole SAR Scaffold Comparison

Hydroxy-Oxane-Phenylethyl Side Chain: Physicochemical Differentiation from Leflunomide and Teriflunomide

The target compound features a bulky 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain, which is structurally distinct from the 4-trifluoromethylanilide side chain of leflunomide and the (Z)-2-cyano-3-hydroxybut-2-enamide side chain of teriflunomide. The target compound's side chain introduces a hydrogen bond donor (tertiary alcohol), a hydrogen bond acceptor (tetrahydropyran oxygen), and an additional phenyl ring, which are expected to increase topological polar surface area (TPSA) and reduce lipophilicity (cLogP) relative to leflunomide. No experimentally measured logP, solubility, or permeability data were found for the target compound in the searched literature.

Drug Likeness Lipophilicity Solubility

Recommended Application Scenarios for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide Based on Available Evidence


Negative Control or Scaffold-Hopping Reference in DHODH Inhibitor Programs

Given its structural relationship to leflunomide but with a radically different side chain, the compound could serve as a negative control or selectivity probe in dihydroorotate dehydrogenase (DHODH) inhibitor screening cascades. Its inability to be metabolized to a teriflunomide-like active species (due to the absence of the N-O cleavable anilide bond) may confirm on-target vs. off-target effects in cellular assays [1].

Physicochemical Probe for Isoxazole Carboxamide Solubility and Permeability SAR

The unique combination of a tertiary alcohol, tetrahydropyran oxygen, and phenyl group in the side chain makes the compound a useful tool for structure-property relationship (SPR) studies exploring how polar surface area and hydrogen bonding capacity modulate solubility and permeability within the 5-methylisoxazole-4-carboxamide class [1]. No experimental data currently exist; initial characterization would close a critical knowledge gap.

Metabolic Stability Comparator for Isoxazole N-O Bond Lability Studies

The compound's 5-methylisoxazole-4-carboxamide core retains the metabolically labile N-O bond, but the electron-donating and steric effects of the hydroxy-oxane-phenylethyl side chain are uncharacterized. Comparative microsomal or hepatocyte stability studies against leflunomide and the 3,5-dimethyl analog could elucidate how N-substitution modulates isoxazole ring opening [1].

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.